molecular formula C26H29N3O2 B11977608 N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine

N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine

Katalognummer: B11977608
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: XZSQMOJGVROVPD-ZXVVBBHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine typically involves the condensation of 4-(4-methylphenyl)-1-piperazinamine with 4-(benzyloxy)-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in different pharmacological properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(4-chlorophenyl)-1-piperazinamine
  • N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(4-fluorophenyl)-1-piperazinamine
  • N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(4-nitrophenyl)-1-piperazinamine

Uniqueness

N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. The presence of both benzyloxy and methoxy groups can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C26H29N3O2

Molekulargewicht

415.5 g/mol

IUPAC-Name

(E)-1-(3-methoxy-4-phenylmethoxyphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C26H29N3O2/c1-21-8-11-24(12-9-21)28-14-16-29(17-15-28)27-19-23-10-13-25(26(18-23)30-2)31-20-22-6-4-3-5-7-22/h3-13,18-19H,14-17,20H2,1-2H3/b27-19+

InChI-Schlüssel

XZSQMOJGVROVPD-ZXVVBBHZSA-N

Isomerische SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Kanonische SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.